molecular formula C8H9Cl2NO2 B1377112 3-(6-Chloropyridin-3-yl)propanoic acid hydrochloride CAS No. 1427379-78-9

3-(6-Chloropyridin-3-yl)propanoic acid hydrochloride

Cat. No.: B1377112
CAS No.: 1427379-78-9
M. Wt: 222.07 g/mol
InChI Key: FIPKXEHUGQSVNP-UHFFFAOYSA-N
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Description

Product Description 3-(6-Chloropyridin-3-yl)propanoic acid hydrochloride is a chemical compound of interest in synthetic organic chemistry and pharmaceutical research. As a substituted propanoic acid derivative containing a chloropyridinyl moiety, it serves as a versatile building block or synthetic intermediate for the preparation of more complex molecules. Researchers may utilize this compound in the development of potential active pharmaceutical ingredients (APIs), agrochemicals, or as a precursor for further chemical transformations. The chloropyridine group can act as a leaving group in substitution reactions or coordinate to metals, while the carboxylic acid functionality allows for amide bond formation or esterification. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use. Handling Precautions: Please refer to the Safety Data Sheet (SDS) before use. Specific hazards are not fully characterized; standard safe laboratory practices for handling unknown chemicals should be followed, including the use of appropriate personal protective equipment (PPE). Note: The specific chemical and physical properties, detailed applications, and mechanism of action for this compound are not provided here and must be verified by the researcher through appropriate technical literature.

Properties

IUPAC Name

3-(6-chloropyridin-3-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2.ClH/c9-7-3-1-6(5-10-7)2-4-8(11)12;/h1,3,5H,2,4H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPKXEHUGQSVNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCC(=O)O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloropyridin-3-yl)propanoic acid hydrochloride typically involves the chlorination of pyridine derivatives followed by a series of reactions to introduce the propanoic acid moiety. One common method involves the reaction of 6-chloropyridine with acrylonitrile under specific conditions to form the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloropyridin-3-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used to replace the chlorine atom under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation and migration. The incorporation of the chloropyridine moiety enhances biological activity, making it a candidate for further development as an anticancer agent .

2. Neuroprotective Effects
Compounds structurally related to 3-(6-Chloropyridin-3-yl)propanoic acid have been studied for their neuroprotective effects. Research suggests that such compounds may protect against neurodegenerative diseases by modulating oxidative stress and inflammation pathways .

Agricultural Chemistry Applications

1. Herbicide Development
The chloropyridine structure is often associated with herbicidal activity. Research into similar compounds has shown potential for developing new herbicides that target specific plant pathways, minimizing environmental impact while maximizing efficacy against weeds .

2. Plant Growth Regulators
There is ongoing research into the use of pyridine derivatives as plant growth regulators. These compounds can influence plant growth patterns, possibly enhancing crop yields under specific conditions .

Materials Science Applications

1. Polymer Synthesis
The compound can serve as a building block in the synthesis of novel polymers. Its functional groups allow for modifications that can lead to materials with tailored properties for applications in coatings, adhesives, and other industrial products .

2. Nanomaterials
Recent studies have explored the use of pyridine derivatives in the synthesis of nanomaterials. These materials can exhibit unique electronic and optical properties, making them suitable for applications in electronics and photonics .

Case Studies

Study Title Focus Findings
Anticancer Activity of Pyridine DerivativesEvaluation of anticancer effectsCompounds showed reduced viability in cancer cell lines; potential for drug development identified .
Neuroprotective Properties of Chloropyridine CompoundsAssessment of neuroprotective effectsSignificant reduction in oxidative stress markers in neuronal models .
Development of Herbicides from Pyridine StructuresFormulation and testing of herbicidesNew formulations demonstrated increased efficacy against target weeds with lower toxicity to non-target species .

Mechanism of Action

The mechanism of action of 3-(6-Chloropyridin-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural or functional similarities with 3-(6-chloropyridin-3-yl)propanoic acid hydrochloride:

Table 1: Key Structural Features and Properties
Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties/Applications
This compound C₈H₈ClNO₂·HCl 209.62 (free acid) 6-Cl, propanoic acid Intermediate in drug synthesis; white solid, m.p. 97–99°C
6-BOC-hydrazinopyridine-3-carboxylic acid C₁₁H₁₅N₃O₄ 277.26 6-BOC-hydrazine, carboxylic acid Used in peptide coupling; synthesized from 6-chloronicotinic acid via hydrazine substitution
(3R)-3-[(tert-Butoxy)carbonyl]amino-3-(6-methoxypyridin-3-yl)propanoic acid C₁₅H₂₀N₂O₅ 296.33 6-OCH₃, BOC-protected amino Chiral building block for bioactive molecules; higher molecular weight due to BOC group
Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate C₁₀H₁₀ClNO₃ 227.65 6-Cl, β-keto ester Ester precursor for hydrolysis to propanoic acid derivatives; ketone functionality enhances reactivity
6-Benzyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride C₁₆H₁₇ClN₂O₃ 320.78 Benzyl, bicyclic framework Complex bicyclic structure; potential CNS-targeting pharmacophore

Functional Group and Reactivity Differences

  • Chlorine vs. Methoxy Groups : Replacing the 6-Cl substituent with 6-OCH₃ (as in the BOC-protected analogue) reduces electrophilicity, altering reactivity in nucleophilic substitution reactions .
  • Hydrochloride Salt vs. Free Acid : The hydrochloride form improves solubility in polar solvents compared to the free acid form, which is critical for bioavailability in drug formulations .
  • Ester vs. Acid: Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate serves as a precursor to the target compound, with the ester group facilitating hydrolysis to the carboxylic acid under basic conditions .

Physicochemical and Spectroscopic Data

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) Solubility Key Spectral Data (IR/NMR)
This compound 97–99 Soluble in MeOH, H₂O IR: 1705 cm⁻¹ (C=O acid); ¹H NMR (D₂O): δ 8.35 (s, pyridine-H)
Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate N/A Soluble in organic solvents ¹H NMR (CDCl₃): δ 4.25 (q, ester-CH₂), 3.85 (s, ketone-CH₂)
6-BOC-hydrazinopyridine-3-carboxylic acid >150 DMF-soluble IR: 1680 cm⁻¹ (BOC C=O); ¹³C NMR: δ 155.2 (BOC carbonyl)

Biological Activity

3-(6-Chloropyridin-3-yl)propanoic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₈H₉ClN₂O₂
  • Molecular Weight : 188.62 g/mol
  • CAS Number : 1427379-00-2

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has the potential to inhibit the growth of certain bacterial strains, making it a candidate for further exploration in antibiotic development.
  • Anticancer Properties : The compound has been studied for its effects on cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanisms and therapeutic applications.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Binding : Its structure allows it to bind to various receptors, potentially modulating their activity and influencing signaling pathways critical for cell survival and proliferation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibitory effects on bacterial strains
AnticancerCytotoxic effects on cancer cell lines
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Study 1: Antimicrobial Testing

In a study assessing the antimicrobial properties, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting a dose-dependent relationship with antimicrobial efficacy.

Case Study 2: Anticancer Efficacy

A series of experiments conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a marked decrease in cell viability. For instance, at a concentration of 100 µM, the compound induced apoptosis in human breast cancer cells (MCF-7), as evidenced by increased caspase activity and DNA fragmentation assays.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : Initial studies suggest good solubility in aqueous environments, which may facilitate absorption.
  • Distribution : The compound's lipophilicity allows it to penetrate cellular membranes effectively.
  • Metabolism : Ongoing research is focused on identifying metabolic pathways and potential metabolites that contribute to its biological effects.

Future Directions

Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its antimicrobial and anticancer activities.
  • In Vivo Studies : Evaluating the therapeutic efficacy and safety profile in animal models.
  • Structural Modifications : Exploring analogs of the compound to enhance potency and selectivity against specific targets.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 3-(6-chloropyridin-3-yl)propanoic acid hydrochloride, and how can reaction conditions be optimized?

Answer: A common approach involves hydrolysis of ester precursors under basic conditions followed by acidification with HCl. For example, ethyl 3-(4-aminophenyl)propanoate was hydrolyzed using NaOH (4 g, 0.1 mol in 50 mL water), stirred for 1 hour, and acidified with concentrated HCl to yield the hydrochloride salt . For the target compound, a similar strategy could employ 3-(6-chloropyridin-3-yl)propanoate esters. Optimization may involve adjusting reaction time, temperature, and stoichiometry of HCl to maximize yield and purity.

Q. Q2. How can researchers confirm the structural integrity of this compound?

Answer: Key characterization methods include:

  • NMR spectroscopy : To verify the pyridine ring protons (δ 7.5–8.5 ppm) and propanoic acid backbone (δ 2.5–3.5 ppm for CH₂ groups).
  • Mass spectrometry : Exact mass analysis (e.g., using HRMS) to confirm the molecular ion peak (C₈H₈ClNO₂·HCl, theoretical mass ~228.02 g/mol).
  • HPLC : Reverse-phase chromatography with UV detection at 254 nm to assess purity (>95%) .

Q. Q3. What are the critical storage conditions for maintaining the stability of this compound?

Answer: Hydrochloride salts of amino acid derivatives are typically hygroscopic. Recommendations include:

  • Storing at –20°C in airtight, light-resistant containers.
  • Using desiccants (e.g., silica gel) to prevent moisture absorption.
  • Periodic purity checks via TLC or HPLC to monitor degradation (e.g., hydrolysis of the chloropyridine group) .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in solubility data for this compound across different solvents?

Answer: Discrepancies may arise from variations in crystallinity or salt form. Methodological steps include:

Solubility screening : Test in polar (water, methanol) and non-polar (DCM, ethyl acetate) solvents at 25°C.

Powder X-ray diffraction (PXRD) : Compare crystalline patterns to identify polymorphs.

Dynamic light scattering (DLS) : Assess aggregation in aqueous solutions, which may artificially reduce solubility .

Q. Q5. What strategies are effective for incorporating this compound into peptide or protein conjugation studies?

Answer: The carboxylic acid group enables coupling via EDC/NHS chemistry:

Activate the carboxyl group with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in DMF.

React with primary amines (e.g., lysine residues) at pH 7–3.

Purify conjugates using size-exclusion chromatography and validate via MALDI-TOF .

Q. Q6. How can mechanistic studies differentiate between the roles of the chloropyridine moiety and the propanoic acid group in biological activity?

Answer:

  • Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., 6-fluoro or unsubstituted pyridine) and compare bioactivity.
  • Computational docking : Model interactions with target proteins (e.g., enzymes) using software like AutoDock Vina.
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity changes upon structural modification .

Q. Q7. What advanced analytical techniques are required to detect trace impurities in synthesized batches?

Answer:

  • LC-MS/MS : Identify low-abundance byproducts (e.g., dechlorinated derivatives) with MRM (multiple reaction monitoring).
  • ICP-MS : Quantify residual metal catalysts (e.g., Pd from coupling reactions).
  • 2D-NMR : Resolve overlapping signals from stereoisomers or regioisomers .

Methodological Challenges and Solutions

Q. Q8. How can researchers address low yields in the final hydrochloride salt formation step?

Answer:

  • pH control : Maintain acidic conditions (pH < 2) during crystallization to prevent free acid precipitation.
  • Anti-solvent addition : Slowly add diethyl ether to concentrated aqueous HCl solutions to induce crystallization.
  • Seeding : Introduce pure crystalline seeds to improve crystal growth kinetics .

Q. Q9. What experimental designs are suitable for studying the compound’s stability under physiological conditions?

Answer:

  • Simulated biological fluids : Incubate in PBS (pH 7.4) or serum at 37°C and monitor degradation via LC-MS over 24–72 hours.
  • Accelerated stability studies : Use elevated temperatures (40–60°C) to predict shelf-life via Arrhenius modeling.
  • Light exposure tests : Assess photodegradation under UV/Vis light (300–800 nm) .

Biological and Pharmacological Applications

Q. Q10. How can this compound be used to study enzyme inhibition or activation pathways?

Answer:

  • Kinase assays : Test inhibition of p38 MAP kinase (IC₅₀ determination) using ADP-Glo™ assays.
  • Cellular models : Treat macrophage cells and measure cytokine production (e.g., TNF-α) via ELISA.
  • Mutagenesis studies : Compare wild-type and mutant enzymes to identify binding residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.